Isoxazol-5-ylacetonitril

Übersicht

Beschreibung

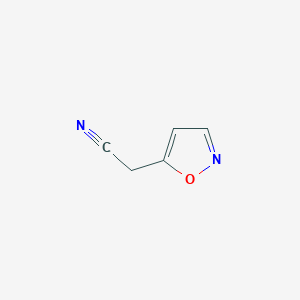

Isoxazol-5-ylacetonitrile is a chemical compound with the molecular formula C₅H₄N₂O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions.

Wissenschaftliche Forschungsanwendungen

Isoxazol-5-ylacetonitrile has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Isoxazol-5-ylacetonitrile is a compound that has been found to interact with various targets. One of the primary targets of this compound is the TRPV1 channel , a Ca2±permeable non-selective cation channel expressed in primary afferent neurons . This channel plays a crucial role in the integration of nociceptive responses to both chemical and noxious stimuli .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, when interacting with the TRPV1 channel, it can modulate the channel’s activity . .

Biochemical Pathways

Given its interaction with the trpv1 channel, it can be inferred that it may influence pathways related to pain perception and inflammation .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .

Result of Action

The molecular and cellular effects of Isoxazol-5-ylacetonitrile’s action are largely dependent on its interaction with its targets. For instance, its interaction with the TRPV1 channel could potentially lead to changes in pain perception and inflammatory responses

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isoxazol-5-ylacetonitrile. For example, the synthesis of isoxazole derivatives, including Isoxazol-5-ylacetonitrile, can be influenced by environmental factors such as the presence of ionic liquids . These factors can affect the compound’s stability and, consequently, its efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoxazol-5-ylacetonitrile can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Industrial Production Methods: While specific industrial production methods for isoxazol-5-ylacetonitrile are not extensively documented, the synthesis typically involves scalable reactions such as the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones .

Analyse Chemischer Reaktionen

Types of Reactions: Isoxazol-5-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different functionalized derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Isoxazol-5-ylacetonitrile can participate in nucleophilic substitution reactions to form various substituted isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Isoxazole: The parent compound of isoxazol-5-ylacetonitrile, known for its wide range of biological activities.

Uniqueness: Isoxazol-5-ylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives . Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in research and development .

Biologische Aktivität

Isoxazol-5-ylacetonitrile (CAS Number: 854137-77-2) is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of isoxazol-5-ylacetonitrile, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Formula: CHNO

Molecular Weight: 108.1 g/mol

CAS Number: 854137-77-2

Isoxazol-5-ylacetonitrile exhibits its biological effects primarily through interaction with specific molecular targets. One notable target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammatory responses. The compound modulates TRPV1 activity, which may lead to alterations in pain signaling pathways and inflammatory processes.

Biochemical Pathways

The modulation of TRPV1 by isoxazol-5-ylacetonitrile suggests its potential role in influencing various biochemical pathways related to:

- Pain Perception: By altering TRPV1 activity, the compound may reduce pain sensitivity.

- Inflammation: Its interaction with TRPV1 can also affect inflammatory responses, making it a candidate for anti-inflammatory therapies.

Biological Activities

Isoxazol-5-ylacetonitrile has been associated with several biological activities:

-

Anticancer Activity:

- Mechanism: Isoxazole derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. For example, modifications of isoxazole structures have been linked to increased cytotoxicity against melanoma and lung adenocarcinoma cells .

- Case Study: A study demonstrated that certain isoxazole derivatives exhibited IC values as low as 3.6 µM against human metastatic melanoma cells (A375) and 0.76 µM at 48 hours .

- Anti-inflammatory Properties:

- Antimicrobial Effects:

Pharmacokinetics

Understanding the pharmacokinetic properties of isoxazol-5-ylacetonitrile is crucial for its therapeutic application. Key aspects include:

- Bioavailability: The compound's ability to reach systemic circulation and exert its effects.

- Metabolism: The pathways through which the body processes the compound can influence its efficacy and safety profile.

Research Applications

Isoxazol-5-ylacetonitrile serves as a valuable building block in organic synthesis and medicinal chemistry:

Eigenschaften

IUPAC Name |

2-(1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWRJQAETMUBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407121 | |

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854137-77-2 | |

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.